2-(Quinolin-7-YL)ethanol
Overview
Description
2-(Quinolin-7-YL)ethanol is a compound with the CAS Number: 1260762-36-4 . It has a molecular weight of 173.21 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-(Quinolin-7-YL)ethanol, has been a subject of numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular formula of 2-(Quinolin-7-YL)ethanol is C11H11NO . It has an average mass of 173.211 Da and a monoisotopic mass of 173.084061 Da .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2-(Quinolin-7-YL)ethanol is a white crystalline solid with a molecular weight of 189.23 g/mol. It has a melting point of 146-148°C and a boiling point of 343.4°C. This compound is soluble in most organic solvents such as ethanol, methanol, chloroform, and acetone. It is also slightly soluble in water.Mechanism of Action
While the specific mechanism of action for 2-(Quinolin-7-YL)ethanol is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-quinolin-7-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6,8,13H,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQLGWHAPKFCOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCO)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-7-YL)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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